(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. It features a fluorinated aromatic ring and a prop-2-enylamine group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. Specific reagents and catalysts are used to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine may be used as a building block for the synthesis of more complex molecules. Its unique structure can be leveraged in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets. Its fluorinated aromatic ring may impart specific binding properties to enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its structure may be optimized to develop new drugs with specific pharmacological activities.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties may make it suitable for specific applications.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated aromatic amines, such as:
- (1S)-1-(2-Fluorophenyl)prop-2-enylamine
- (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine
- (1S)-1-(2-Fluoro-3-chlorophenyl)prop-2-enylamine
Uniqueness
The uniqueness of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine lies in its specific substitution pattern on the aromatic ring and the stereochemistry of the prop-2-enylamine group. These features may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12FN |
---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(1S)-1-(2-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-9(12)8-6-4-5-7(2)10(8)11/h3-6,9H,1,12H2,2H3/t9-/m0/s1 |
InChI-Schlüssel |
JXNHCUDVKPLFBT-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@H](C=C)N)F |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C=C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.